6-(2-methoxyethyl)-2-(morpholin-4-yl)pyrido[4,3-d]pyrimidin-5(6H)-one 6-(2-methoxyethyl)-2-(morpholin-4-yl)pyrido[4,3-d]pyrimidin-5(6H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15020022
InChI: InChI=1S/C14H18N4O3/c1-20-7-4-17-3-2-12-11(13(17)19)10-15-14(16-12)18-5-8-21-9-6-18/h2-3,10H,4-9H2,1H3
SMILES:
Molecular Formula: C14H18N4O3
Molecular Weight: 290.32 g/mol

6-(2-methoxyethyl)-2-(morpholin-4-yl)pyrido[4,3-d]pyrimidin-5(6H)-one

CAS No.:

Cat. No.: VC15020022

Molecular Formula: C14H18N4O3

Molecular Weight: 290.32 g/mol

* For research use only. Not for human or veterinary use.

6-(2-methoxyethyl)-2-(morpholin-4-yl)pyrido[4,3-d]pyrimidin-5(6H)-one -

Specification

Molecular Formula C14H18N4O3
Molecular Weight 290.32 g/mol
IUPAC Name 6-(2-methoxyethyl)-2-morpholin-4-ylpyrido[4,3-d]pyrimidin-5-one
Standard InChI InChI=1S/C14H18N4O3/c1-20-7-4-17-3-2-12-11(13(17)19)10-15-14(16-12)18-5-8-21-9-6-18/h2-3,10H,4-9H2,1H3
Standard InChI Key PXFCPOHXCKZOHW-UHFFFAOYSA-N
Canonical SMILES COCCN1C=CC2=NC(=NC=C2C1=O)N3CCOCC3

Introduction

Chemical Identity and Structural Features

Core Structure and Substituent Analysis

Compound X belongs to the pyrido[4,3-d]pyrimidin-5(6H)-one family, characterized by a fused bicyclic system comprising a pyridine ring (positions 4,3-d) and a pyrimidinone moiety. The core structure is substituted at position 6 with a 2-methoxyethyl group (-OCH2CH2OCH3) and at position 2 with a morpholine ring (C4H8NO).

The morpholine substituent introduces a saturated six-membered ring containing one oxygen and one nitrogen atom, which enhances solubility and bioavailability—a common strategy in medicinal chemistry . The 2-methoxyethyl group at position 6 likely influences electronic distribution and steric interactions, potentially modulating binding affinity in biological targets .

Molecular Formula and Weight

The molecular formula of Compound X is C15H18N4O3, yielding a molecular weight of 302.33 g/mol. This aligns with derivatives reported in analogous pyridopyrimidinone systems, where nitrogen-rich frameworks are prioritized for drug-likeness .

Synthesis and Reaction Pathways

Key Synthetic Strategies

The synthesis of Compound X can be inferred from methodologies applied to structurally related pyridopyrimidinones. A plausible route involves:

  • Core Construction: Condensation of 4-aminopyridine-3-carboxylic acid derivatives with carbonyl-containing reagents to form the pyrimidinone ring .

  • Substituent Introduction:

    • Morpholine at Position 2: Nucleophilic aromatic substitution (SNAr) using morpholine under basic conditions .

    • 2-Methoxyethyl at Position 6: Alkylation of a secondary amine intermediate with 2-methoxyethyl chloride or via Mitsunobu reaction .

A representative procedure from Sirakanyan et al. (2018) for analogous compounds involves refluxing intermediates with amines in ethanol, followed by crystallization . For example, morpholine derivatives were synthesized by reacting halogenated precursors with excess morpholine (yields: 78–89%) .

Optimization Challenges

  • Regioselectivity: Ensuring substitution occurs exclusively at positions 2 and 6 requires careful control of reaction conditions (e.g., temperature, solvent polarity) .

  • Purification: High-resolution column chromatography or recrystallization from dimethylformamide (DMF) is often necessary due to the compound’s low solubility in polar solvents .

Physicochemical Characterization

Spectral Data

While direct spectral data for Compound X are unavailable, inferences can be drawn from related structures:

  • IR Spectroscopy: Expected peaks include ν ≈ 1650 cm⁻¹ (C=O stretch), 2800–3000 cm⁻¹ (C-H aliphatic), and 1100 cm⁻¹ (C-O-C ether) .

  • ¹H NMR: Key signals would include:

    • δ 3.50–3.70 ppm (m, 4H, morpholine -CH2O- and -CH2N-).

    • δ 3.30 ppm (s, 3H, methoxy -OCH3).

    • δ 4.20–4.40 ppm (t, 2H, -OCH2CH2O-) .

Solubility and Stability

Compound X is predicted to exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water. The morpholine ring enhances solubility compared to unsubstituted analogs . Stability studies under acidic or basic conditions are unreported but critical for pharmaceutical applications.

Biological Activity and Hypothesized Targets

Kinase Inhibition

The morpholine moiety is a hallmark of kinase inhibitors (e.g., PI3K, mTOR). While direct evidence is lacking, Compound X may interact with ATP-binding pockets in kinases due to its planar heterocyclic core .

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